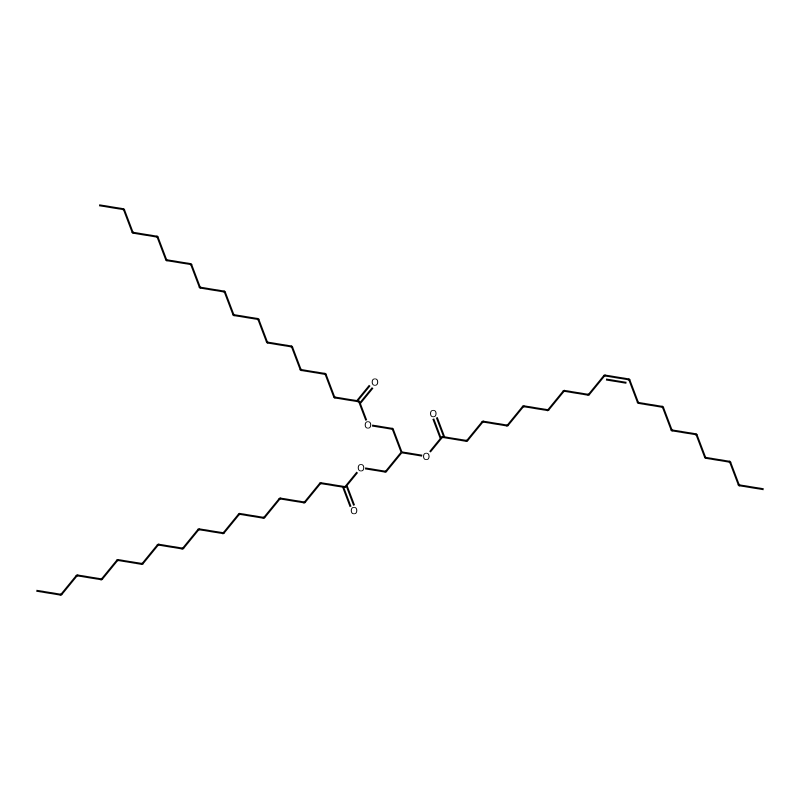

1,3-Dipalmitoyl-2-oleoylglycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

As a Model Substrate for Enzyme Research:

1,3-Dipalmitoyl-2-oleoylglycerol (DOAG) serves as a valuable model substrate for studying enzymes involved in triglyceride metabolism. Its specific structure, with palmitic acid (16:0) at positions 1 and 3 and oleic acid (18:1) at position 2, allows researchers to investigate the activity and selectivity of enzymes like lipases and phospholipases. These enzymes play crucial roles in breaking down and modifying fats in the body, and understanding their function is essential in areas like obesity and metabolic disorders [].

Investigating Lipid-Protein Interactions:

DOAG can be employed to study interactions between lipids and proteins. Its defined structure enables researchers to examine how proteins bind to specific fatty acids and how these interactions influence cellular processes. This knowledge is critical for understanding various biological functions, including membrane structure and signaling pathways [].

Studying Drug Delivery Systems:

DOAG holds potential in the development and evaluation of drug delivery systems. Its ability to form self-assembling structures, like micelles and liposomes, makes it a suitable carrier for delivering drugs to specific cells or tissues. Researchers can use DOAG to investigate the stability, targeting efficiency, and release properties of these drug delivery systems [].

Understanding Oilseed Biology:

DOAG is a naturally occurring triglyceride found in various plants, including Leucaena leucocephala []. Studying its presence and distribution in oilseeds can provide insights into plant metabolism and oil production. This knowledge can be valuable for improving crop yields and developing more sustainable sources of biofuels.

Researching Other Applications:

Beyond the areas mentioned above, DOAG has been explored in various other scientific research fields, including:

1,3-Dipalmitoyl-2-oleoylglycerol is a triacylglycerol compound characterized by the presence of two palmitic acid residues at the sn-1 and sn-3 positions and one oleic acid residue at the sn-2 position. Its empirical formula is CHO, with a molecular weight of 833.36 g/mol. This compound is notable for its unique structural configuration, which influences its physical and chemical properties, as well as its biological activity .

- Hydrolysis: The ester bonds can be hydrolyzed by lipases, resulting in the release of free fatty acids and glycerol.

- Transesterification: This reaction can occur in the presence of alcohols, leading to the formation of different glycerides.

- Oxidation: Unsaturated fatty acids like oleic acid can undergo oxidation, impacting the stability and shelf life of the compound in food products.

These reactions are vital for understanding how this compound behaves in biological systems and its potential applications in food science and pharmacology .

1,3-Dipalmitoyl-2-oleoylglycerol exhibits several biological activities, primarily due to its fatty acid composition. It has been studied for its role in:

- Metabolic Regulation: It may influence lipid metabolism and energy storage.

- Inflammation Modulation: Research indicates that it does not significantly differ from other similar triglycerides in affecting postprandial levels of inflammatory markers such as plasminogen activator inhibitor-1 .

- Cell Signaling: The unique structure may play a role in cell signaling pathways that regulate various physiological processes.

These activities suggest potential therapeutic applications in metabolic disorders and inflammatory diseases .

The synthesis of 1,3-dipalmitoyl-2-oleoylglycerol can be achieved through several methods:

- Chemical Synthesis: This involves the esterification of glycerol with palmitic and oleic acids using catalysts under controlled conditions to yield the desired triacylglycerol.

- Enzymatic Synthesis: Lipases can be used to catalyze the esterification reaction under mild conditions, which may result in higher specificity and fewer by-products compared to chemical methods.

These synthesis approaches allow for the production of this compound with varying purity levels suitable for research and industrial applications .

1,3-Dipalmitoyl-2-oleoylglycerol has several applications across various fields:

- Food Industry: Used as an emulsifier or fat component in food formulations due to its favorable melting properties.

- Pharmaceuticals: Investigated for use in drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs.

- Cosmetics: Incorporated into formulations for skin care products because of its moisturizing properties.

These applications highlight its versatility as a lipid compound in both food science and health-related industries .

Studies on the interactions of 1,3-dipalmitoyl-2-oleoylglycerol with biological systems have revealed insights into its behavior:

- Cellular Uptake: Research indicates that it is efficiently taken up by cells, influencing lipid metabolism pathways.

- Protein Interactions: It has been shown to interact with specific proteins involved in lipid metabolism, potentially affecting their activity and function.

These interaction studies are crucial for understanding how this compound may be utilized therapeutically or nutritionally .

1,3-Dipalmitoyl-2-oleoylglycerol shares structural similarities with other triacylglycerols. Here are some comparable compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,3-Distearoyl-2-oleoylglycerol | Contains stearic acid instead of palmitic acid | Higher melting point due to saturated fatty acids |

| Trioleoylglycerol | Contains three oleic acid residues | Liquid at room temperature; used as cooking oil |

| 1,2-Dipalmitoyl-sn-glycerol | Contains palmitic acids at sn-1 and sn-2 positions | Different positional isomer; affects biological activity |

The uniqueness of 1,3-dipalmitoyl-2-oleoylglycerol lies in its specific arrangement of fatty acids which influences its physical properties and biological functions differently compared to these similar compounds .